molecular formula C22H25NO3 B14163464 2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one CAS No. 220170-71-8

2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B14163464
CAS No.: 220170-71-8
M. Wt: 351.4 g/mol
InChI Key: UJEPFLUMZAEBIS-UHFFFAOYSA-N
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Description

2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indanones It is characterized by the presence of a benzylpiperidine moiety attached to the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with a benzyl halide under basic conditions.

    Hydroxylation: The final step involves the hydroxylation of the indanone core to introduce the hydroxyl groups at the 5 and 6 positions. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the indanone core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Piperidine derivatives, benzyl halides.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzylpiperidine derivatives.

Scientific Research Applications

2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating neurological disorders such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor with similar therapeutic applications.

    Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.

Uniqueness

2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its dual hydroxyl groups and indanone core differentiate it from other acetylcholinesterase inhibitors, potentially offering unique therapeutic benefits and a different side effect profile.

Properties

CAS No.

220170-71-8

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C22H25NO3/c24-20-12-17-11-18(22(26)19(17)13-21(20)25)10-15-6-8-23(9-7-15)14-16-4-2-1-3-5-16/h1-5,12-13,15,18,24-25H,6-11,14H2

InChI Key

UJEPFLUMZAEBIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2CC3=CC(=C(C=C3C2=O)O)O)CC4=CC=CC=C4

Origin of Product

United States

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